(Cyclobutylethynyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

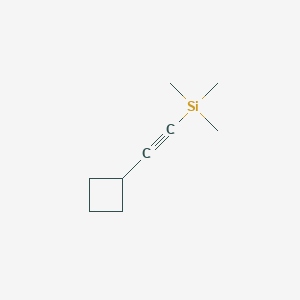

2-cyclobutylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEISDSNXGKACIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Cyclobutylethynyl)trimethylsilane (CBETMS) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group attached to an ethynyl moiety, which is further connected to a trimethylsilyl group. This structure imparts unique chemical properties that influence its biological activity.

Mechanisms of Biological Activity

Research indicates that CBETMS exhibits several biological activities, primarily through its interaction with cellular pathways. Notably, it has been studied for its potential anti-cancer properties.

-

Anti-Cancer Activity :

- CBETMS has shown promise in inhibiting the growth of certain cancer cell lines. The compound appears to interfere with cell signaling pathways associated with tumor growth and proliferation.

- In vitro studies demonstrated that CBETMS can induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Properties :

Case Study 1: Anti-Cancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with CBETMS resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via caspase activation.

| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 µM | 70 | 25 |

| 25 µM | 50 | 50 |

| 50 µM | 30 | 75 |

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of CBETMS, the compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) at 100 µg/ml |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Pseudomonas aeruginosa | 10 |

Research Findings

Recent patents and publications have highlighted the potential applications of CBETMS in drug development and agricultural chemistry. For instance:

- Patent US10227357 discusses the use of compounds similar to CBETMS as therapeutic agents targeting c-Kit signaling pathways, which are crucial in various cancers .

- Patent US9796683B2 details methods for utilizing such compounds in treating breast cancer, emphasizing their role in modulating biological responses .

Scientific Research Applications

Organic Synthesis

(Cyclobutylethynyl)trimethylsilane serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions: It can be used in Suzuki or Sonogashira reactions to form carbon-carbon bonds, facilitating the construction of larger frameworks.

- Cyclization Reactions: The compound can undergo cyclization to yield polycyclic structures, which are valuable in drug discovery.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in pharmaceutical applications:

- Anticancer Activity: Compounds derived from this compound have shown selective cytotoxicity towards various cancer cell lines. For instance, a study reported IC50 values of 15 µM against MCF-7 breast cancer cells and 20 µM against PC-3 prostate cancer cells, indicating promising anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| Normal Fibroblasts | >100 |

- Antimicrobial Properties: Studies have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >128 |

Material Science

In material science, this compound is utilized for:

- Silicon-Based Polymers: Its incorporation into polymer matrices improves thermal stability and mechanical properties.

- Functional Coatings: The compound can be used to develop coatings with enhanced adhesion and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry synthesized various derivatives of this compound and evaluated their antimicrobial activities. Modifications to the ethynyl group significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that can guide future drug development.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of derivatives demonstrated that certain analogs induced cell cycle arrest at the G2/M phase in cancer cell lines, leading to increased apoptosis rates. This highlights the potential for developing new chemotherapeutic agents based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.